molecular formula C21H16BrClN2O4 B4570249 N'-{2-[(3-bromobenzyl)oxy]-5-chlorobenzylidene}-3,5-dihydroxybenzohydrazide

N'-{2-[(3-bromobenzyl)oxy]-5-chlorobenzylidene}-3,5-dihydroxybenzohydrazide

Cat. No.: B4570249
M. Wt: 475.7 g/mol
InChI Key: WTOMTIRROCIDCL-BHGWPJFGSA-N
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Description

N'-{2-[(3-bromobenzyl)oxy]-5-chlorobenzylidene}-3,5-dihydroxybenzohydrazide is a useful research compound. Its molecular formula is C21H16BrClN2O4 and its molecular weight is 475.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.99820 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Architectures and Hydrogen Bonding

N'-{2-[(3-bromobenzyl)oxy]-5-chlorobenzylidene}-3,5-dihydroxybenzohydrazide, along with other hydrazone derivatives, has been studied for its ability to form supramolecular architectures through hydrogen bonding. These compounds, including N′-(4-bromobenzylidene)-2-((6-chloropyridin-2-yl)oxy) acetohydrazide and related molecules, were synthesized via ultrasonication. Their structures were confirmed by spectral analysis and X-ray crystallography. Density Functional Theory (DFT) analyses provided insights into their geometric optimizations, nonlinear optical properties, and molecular interactions, highlighting the significance of intra- and intermolecular hydrogen bonds in stabilizing their structures (Khalid et al., 2021).

Urease Inhibition

A study on a benzohydrazone compound closely related to this compound, specifically N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide, demonstrated its potential in urease inhibition. This compound, upon reaction with acetohydroxamic acid and VO(acac)₂, formed an oxovanadium(V) complex that exhibited significant urease inhibitory activities against Helicobacter pylori, with an IC₅₀ value of 36.5 μmol·L⁻¹. The study suggests the potential application of such compounds in treating conditions associated with urease activity (Qu et al., 2015).

Interaction with Human Serum Albumin

Another area of interest is the interaction of bromine-substituted hydrazone derivatives, such as N′-(4-bromobenzylidene)-2-hydroxybenzohydrazide, with human serum albumin (HSA). These studies have focused on the thermodynamic properties of the binding process, revealing that the presence of a bromine atom enhances the binding affinity to HSA, suggesting implications for drug delivery systems and pharmacokinetics (Tong et al., 2015).

Properties

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]-5-chlorophenyl]methylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O4/c22-16-3-1-2-13(6-16)12-29-20-5-4-17(23)7-15(20)11-24-25-21(28)14-8-18(26)10-19(27)9-14/h1-11,26-27H,12H2,(H,25,28)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOMTIRROCIDCL-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C=NNC(=O)C3=CC(=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)/C=N/NC(=O)C3=CC(=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-{2-[(3-bromobenzyl)oxy]-5-chlorobenzylidene}-3,5-dihydroxybenzohydrazide
Reactant of Route 2
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N'-{2-[(3-bromobenzyl)oxy]-5-chlorobenzylidene}-3,5-dihydroxybenzohydrazide
Reactant of Route 3
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N'-{2-[(3-bromobenzyl)oxy]-5-chlorobenzylidene}-3,5-dihydroxybenzohydrazide
Reactant of Route 4
N'-{2-[(3-bromobenzyl)oxy]-5-chlorobenzylidene}-3,5-dihydroxybenzohydrazide
Reactant of Route 5
N'-{2-[(3-bromobenzyl)oxy]-5-chlorobenzylidene}-3,5-dihydroxybenzohydrazide
Reactant of Route 6
N'-{2-[(3-bromobenzyl)oxy]-5-chlorobenzylidene}-3,5-dihydroxybenzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.